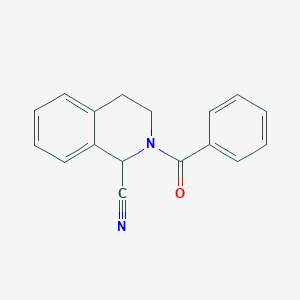
3-Aminoquinoline-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoquinoline-4-thiol is a heterocyclic compound that has been widely used in scientific research due to its unique properties. It is a highly reactive molecule that can form covalent bonds with various biomolecules, making it a valuable tool in studying biological processes.
作用機序
The mechanism of action of 3-Aminoquinoline-4-thiol involves the formation of covalent bonds with thiols in biological molecules. The thiol group (-SH) in cysteine and other thiols is highly nucleophilic and can react with 3-Aminoquinoline-4-thiol to form a stable thioether bond. This reaction can be used to label proteins and peptides for imaging and purification purposes.
Biochemical and Physiological Effects:
The covalent modification of biological molecules by 3-Aminoquinoline-4-thiol can have both biochemical and physiological effects. For example, the labeling of proteins and peptides with 3-Aminoquinoline-4-thiol can alter their function and stability. Additionally, the formation of thioether bonds can affect the redox status of cells and the signaling pathways involved in cellular processes.
実験室実験の利点と制限
One of the main advantages of using 3-Aminoquinoline-4-thiol in lab experiments is its high reactivity and specificity towards thiols. This allows for the selective labeling of thiols in biological samples. Additionally, 3-Aminoquinoline-4-thiol is a fluorescent probe, which allows for easy detection and visualization of labeled molecules. However, one of the limitations of using 3-Aminoquinoline-4-thiol is its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for the use of 3-Aminoquinoline-4-thiol in scientific research. One potential area of study is the development of new labeling techniques using 3-Aminoquinoline-4-thiol that can be used to study specific biological processes. Additionally, the use of 3-Aminoquinoline-4-thiol in combination with other probes and techniques can provide new insights into the complex interactions between biomolecules. Finally, the development of new analogs of 3-Aminoquinoline-4-thiol with improved properties, such as reduced toxicity, could expand its use in biological research.
Conclusion:
In conclusion, 3-Aminoquinoline-4-thiol is a valuable tool in scientific research due to its unique properties. Its high reactivity and specificity towards thiols make it a versatile probe for studying biological processes. However, its potential toxicity at high concentrations should be taken into consideration. Future research on 3-Aminoquinoline-4-thiol could lead to the development of new labeling techniques and a deeper understanding of the complex interactions between biomolecules.
合成法
The synthesis of 3-Aminoquinoline-4-thiol is a multi-step process that involves the reaction of 3-chloroaniline with potassium thiocyanate to form 3-aminoquinoline-4-thiocyanate. This compound is then hydrolyzed to 3-aminoquinoline-4-thiol using hydrochloric acid. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
3-Aminoquinoline-4-thiol has been widely used in scientific research as a tool to study biological processes. It is commonly used as a fluorescent probe to detect thiols in biological samples. It can also be used to label proteins and peptides for imaging and purification purposes. Additionally, 3-Aminoquinoline-4-thiol has been used to study the redox status of cells and to investigate the role of reactive oxygen species in cellular signaling.
特性
CAS番号 |
109543-48-8 |
|---|---|
分子式 |
C9H8N2S |
分子量 |
176.24 g/mol |
IUPAC名 |
3-amino-1H-quinoline-4-thione |
InChI |
InChI=1S/C9H8N2S/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12) |
InChIキー |
YJBLTYRYUXKJLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=S)C(=CN2)N |
正規SMILES |
C1=CC=C2C(=C1)C(=S)C(=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





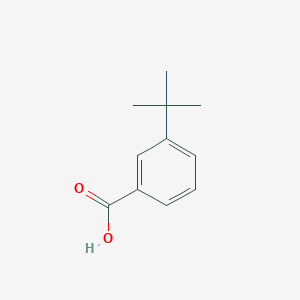
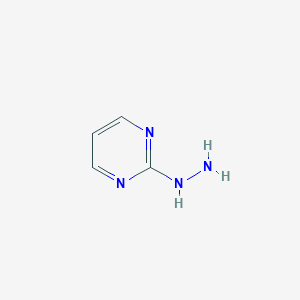
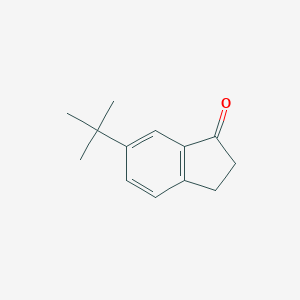

![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)
![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
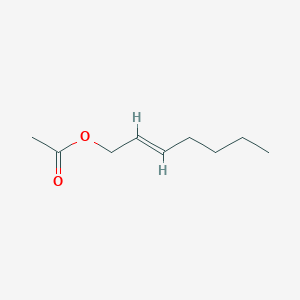
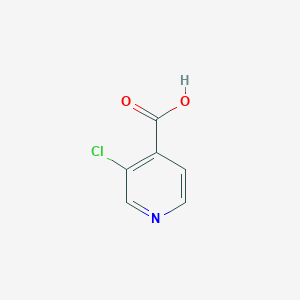
![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)

